Product packaging for 8-Oxaspiro[4.5]dec-3-en-2-one(Cat. No.:CAS No. 2287335-37-7)

8-Oxaspiro[4.5]dec-3-en-2-one

Cat. No.: B2899552
CAS No.: 2287335-37-7
M. Wt: 152.193
InChI Key: QAGJEOJTTBQLRR-UHFFFAOYSA-N
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Description

Significance of Spirocyclic Systems in Organic Chemistry

Spirocyclic systems are prominent structural cores in a vast array of natural products and pharmacologically significant compounds. nih.govunibo.it Their distinct three-dimensional nature allows for the projection of functional groups in various spatial orientations, which can lead to potent and selective interactions with biological targets like proteins. tandfonline.com This three-dimensionality offers a significant advantage over flat aromatic systems in achieving effective binding within complex biological sites. tandfonline.com

Natural products, having evolved to interact with proteins, frequently feature spirocyclic frameworks. tandfonline.com Consequently, these scaffolds are considered "privileged structures" in medicinal chemistry, meaning they are more likely to be biologically active. encyclopedia.pub The conformational rigidity of many spirocyclic systems, particularly those with smaller rings, can be advantageous in drug design by reducing the entropic penalty upon binding to a target. tandfonline.comencyclopedia.pub Furthermore, the sp³-rich character of many spirocycles is expected to enhance water solubility, a crucial property for drug candidates. tandfonline.com

Overview of Spirolactones

Spirolactones represent a significant class of spirocyclic compounds, recognized for their presence in a wide variety of natural and synthetic molecules with notable pharmacological activities. nih.govunibo.it The spirolactone moiety is often a key component of the pharmacophore, the part of a molecule responsible for its biological activity. unibo.it

Researchers are actively exploring new natural products containing the spirolactone framework and investigating their potential bioactivities. unibo.it Many natural spirolactones have demonstrated cytotoxic effects, making them promising candidates for the development of anticancer drugs. unibo.itontosight.ai Additionally, the antimicrobial and anti-inflammatory properties of spirolactones are areas of active investigation. encyclopedia.pubontosight.ai The medicinal importance of these compounds has also spurred the development of innovative and efficient synthetic strategies to create complex and diversely substituted spirolactone derivatives. unibo.it

Structural Features and Nomenclature of 8-Oxaspiro[4.5]dec-3-en-2-one

The compound this compound belongs to the family of spirolactones. Its systematic IUPAC name is 1-oxaspiro[4.5]dec-3-en-2-one. nih.gov The nomenclature indicates a spiro compound with a ten-atom bicyclic system. The "[4.5]" denotes that the spiro atom connects a five-membered ring and a six-membered ring. The "8-oxa" prefix in the common name (or "1-oxa" in the systematic name) signifies that an oxygen atom replaces a carbon in the position specified by the numbering of the spiro system, forming the lactone. The "-3-en-2-one" suffix indicates the presence of a double bond at the 3-position and a ketone group at the 2-position of the lactone ring. nih.gov

The core structure consists of a five-membered α,β-unsaturated lactone ring fused via a spiro junction to a six-membered cyclohexane (B81311) ring. This arrangement confers a degree of conformational rigidity to the molecule.

Table 1: Physicochemical Properties of 1-Oxaspiro[4.5]dec-3-en-2-one

Property Value Source
Molecular Formula C₉H₁₂O₂ nih.gov
Molecular Weight 152.19 g/mol nih.gov
IUPAC Name 1-oxaspiro[4.5]dec-3-en-2-one nih.gov

Table 2: Spectroscopic Data for a Related Derivative, 2-Hydroxy-2,6,10,10-tetramethyl-1-oxaspiro[4.5]dec-6-en-8-one

Type Data Source
¹H NMR (Major Diastereoisomer) δ 0.98, 1.02, 1.63 (s, 3xCH₃), 2.34 (AB system) acs.org

Scope and Relevance of Research on this compound

The this compound scaffold serves as a valuable building block in organic synthesis for the creation of more complex molecules. Its derivatives have been investigated for a range of potential therapeutic applications. For instance, various derivatives of the 1-oxaspiro[4.5]dec-3-en-2-one core structure have been synthesized and evaluated for their biological activities.

Research has shown that certain derivatives exhibit significant anti-inflammatory effects. Other studies have focused on the anticancer properties of related spirolactone compounds, with some showing promising inhibitory effects on cancer cell proliferation. Furthermore, derivatives have been designed and synthesized as potential fungicidal agents, with some demonstrating good to excellent inhibition against various plant pathogens. thieme-connect.com The synthesis of various substituted 1-oxaspiro[4.5]dec-3-en-2-ones is a key area of research, often involving the cyclization of ketone precursors. The rigid spirocyclic framework is of interest in drug discovery and materials science due to the conformational constraints it imposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12O2 B2899552 8-Oxaspiro[4.5]dec-3-en-2-one CAS No. 2287335-37-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-oxaspiro[4.5]dec-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c10-8-1-2-9(7-8)3-5-11-6-4-9/h1-2H,3-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAGJEOJTTBQLRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CC(=O)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 8 Oxaspiro 4.5 Dec 3 En 2 One and Its Scaffolds

Cyclization Strategies for Spiro[4.5]decane and Related Oxaspirocycles

The formation of the spirocyclic core is the cornerstone of synthesizing 8-oxaspiro[4.5]dec-3-en-2-one and its analogues. Cyclization reactions, particularly those that proceed intramolecularly or through condensation sequences, are fundamental to this process.

Intramolecular cyclization is a powerful strategy for forming spirocyclic systems from appropriately designed linear precursors. rsc.orgnih.gov This approach leverages the proximity of reacting functional groups within a single molecule to facilitate ring closure. A common method involves the intramolecular cyclization of suitable precursors under either acidic or basic conditions to generate the spiro[4.5]decane core. The efficiency of these reactions is often influenced by factors such as the length and flexibility of the tether connecting the reacting moieties, the nature of the catalyst, and the reaction conditions. rsc.org

The synthesis of the 1-oxaspiro[4.5]dec-3-en-2-one scaffold can be achieved through the intramolecular cyclization of precursors like open-chain hydroxy acids or their ester derivatives. For instance, the cyclization of specific keto-acid precursors can be promoted to form the lactone ring fused at the spiro center.

Condensation reactions followed by cyclization offer a convergent approach to oxaspirocycles. These sequences often involve the intermolecular reaction of two or more components to build a precursor that subsequently undergoes an intramolecular ring-closing step. One classic example is the cyclization of 1,6-diketones, which can produce spirocyclic compounds through a series of condensation and cyclization steps under specific catalytic conditions.

A notable application of this strategy is seen in the synthesis of related heterocyclic spiro systems. For example, ketoesters can undergo condensation with hydrazine (B178648) derivatives to form diaza-oxaspirocycle scaffolds. mdpi.comsemanticscholar.org In one such sequence, a tetrahydropyran-containing ketoester condenses with hydrochloride salts of ketohydrazine or phenylhydrazine (B124118) to yield substituted 2,3-diaza-8-oxaspiro[4.5]dec-3-en-1-ones in high yields. mdpi.comsemanticscholar.org This method provides a straightforward route to spiro derivatives of 1,2-azolones from readily available starting materials. semanticscholar.org

Starting KetoesterReagentProductYield (%)
Ethyl 4-acetyltetrahydropyran-4-carboxylateKetohydrazine hydrochloride2,3-Diaza-4-methyl-8-oxaspiro[4.5]dec-3-en-1-one71% mdpi.com
Ethyl 4-acetyltetrahydropyran-4-carboxylatePhenylhydrazine hydrochloride2,3-Diaza-4-methyl-8-oxa-2-phenylspiro[4.5]dec-3-en-1-one90% mdpi.com

Furthermore, multi-component condensation reactions have been developed for the synthesis of analogous aza-spiro[4.5]decane systems, highlighting the versatility of condensation strategies. researchgate.net

Tandem and Cascade Reactions in Spirocycle Construction

A novel and highly effective method for constructing the 8-oxaspiro[4.5]decan-1-one scaffold is through a Lewis acid-catalyzed tandem Prins/pinacol cascade reaction. rsc.orgresearchgate.net This process involves the reaction between 1-(4-hydroxybut-1-en-2-yl)cyclobutanol and a variety of aldehydes. rsc.orgresearchgate.net The reaction is typically catalyzed by a Lewis acid such as boron trifluoride etherate (BF₃·OEt₂) and proceeds through a cascade of Prins cyclization followed by a pinacol-type rearrangement to furnish the 8-oxaspiro[4.5]decan-1-one skeleton in good yields and with high selectivity. rsc.org

This methodology is applicable to a wide range of aldehydes, including aromatic, aliphatic, heteroaromatic, and α,β-unsaturated aldehydes, making it a versatile tool for generating diverse libraries of spirocycles. rsc.orgresearchgate.net The reaction is the first reported synthesis of oxaspirocycles from these specific precursors via a Prins/pinacol cascade. rsc.org

Table 1: Synthesis of 7-Substituted-8-oxaspiro[4.5]decan-1-ones via Prins/Pinacol Cascade rsc.orgrsc.org

Aldehyde Catalyst (equiv.) Solvent Temperature (°C) Yield (%)
4-Nitrobenzaldehyde BF₃·OEt₂ (1.2) CH₂Cl₂ 0 to rt 85
4-Chlorobenzaldehyde BF₃·OEt₂ (1.2) CH₂Cl₂ 0 to rt 88
4-Bromobenzaldehyde BF₃·OEt₂ (1.2) CH₂Cl₂ 0 to rt 86
Benzaldehyde BF₃·OEt₂ (1.2) CH₂Cl₂ 0 to rt 84
2-Naphthaldehyde BF₃·OEt₂ (1.2) CH₂Cl₂ 0 to rt 82
Cinnamaldehyde BF₃·OEt₂ (1.2) CH₂Cl₂ 0 to rt 78
Cyclohexanecarboxaldehyde BF₃·OEt₂ (1.2) CH₂Cl₂ 0 to rt 75

Thermal heterocyclization via flash vacuum pyrolysis (FVP) provides a distinct, often solvent-free, route to heterocyclic compounds. chim.it The FVP of cyclohexyl propiolate at 650°C has been shown to produce 1-oxaspiro[4.5]dec-3-en-2-one, an isomer of the target compound. chim.it The proposed mechanism for this transformation involves the initial formation of a carbene intermediate. This highly reactive species then undergoes an intramolecular C-H insertion to construct the spirocyclic lactone framework. chim.it Other products detected, such as cyclohexene (B86901) and acetylene, are suggested to form via a competing retro-ene reaction pathway. chim.it

Specific Reagent-Mediated Syntheses

The synthesis of this compound and its derivatives can also be achieved using specific reagents that facilitate key transformations. These methods often focus on building complexity from simpler spirocyclic precursors or constructing the core through reagent-specific reaction pathways.

One such approach involves the reaction of (1-hydroxycyclohexyl)(phenyl)methanone with diketene (B1670635) as starting materials to produce derivatives of 4-phenyl-2-oxo-1-oxaspiro[4.5]dec-3-en-3-yl. thieme-connect.com Diketene is a versatile reagent whose strained oxetan-2-one ring readily reacts with nucleophiles. researchgate.net

Functionalization of a pre-formed spirocyclic core is another common strategy. For example, a 4-hydroxy-substituted 1-oxaspiro[4.5]dec-3-en-2-one can be condensed with 4-chlorobenzoyl chloride to yield the corresponding 4-chlorobenzoate (B1228818) ester derivative. researchgate.net Similarly, a spirocyclic ketone can be acylated with reagents like 4-methylbenzoyl chloride in the presence of a base to introduce substituents onto the ring system.

Epoxidation followed by intramolecular epoxide-opening reactions serves as another pathway. The epoxidation of an unsaturated cyclohexenyl precursor can create a reactive epoxide, which upon treatment with an acid catalyst, can be opened by an internal hydroxyl group to form the spiro-lactone structure. researchgate.net This strategy allows for the diastereoselective synthesis of highly functionalized 1-oxaspiro[4.5]decan-2-ones. researchgate.net

Tebbe's Reagent in Alkene Formation for Spirocycle Precursors

The Tebbe's reagent, with the formula (C₅H₅)₂TiCH₂ClAl(CH₃)₂, is a powerful organometallic compound utilized for the methylenation of carbonyl groups. wikipedia.org It serves as a more efficient alternative to the Wittig reaction, particularly for sterically hindered carbonyls, and its non-basic nature prevents unwanted β-elimination side reactions. wikipedia.org In the context of spirocycle synthesis, the Tebbe reagent is instrumental in converting esters and lactones into the corresponding enol ethers, which are key precursors for cyclic ethers. wikipedia.orguwindsor.ca

The reaction mechanism does not involve the Tebbe's reagent directly but requires its activation by a mild Lewis base to generate the active Schrock carbene. wikipedia.org This carbene reacts with a carbonyl compound, such as a lactone, via a proposed oxatitanacyclobutane intermediate, which then fragments to yield the target alkene (in this case, an exocyclic enol ether). wikipedia.org

A significant application is the Tebbe reagent-mediated carbonyl-olefin metathesis reaction, which directly transforms an olefin and an ester into a cyclic enol ether. nih.gov This process involves two main stages:

Carbonyl Olefination : The first equivalent of the reagent performs the initial methylenation of the ester's carbonyl group to generate a vinyl ether. nih.gov

Olefin Metathesis : A second equivalent of the reagent facilitates a ring-closing metathesis to produce the final cyclic enol ether product. nih.gov

This methodology has been successfully applied in the synthesis of complex polycyclic ether natural products, demonstrating its utility in constructing the foundational rings of spirocyclic systems. uwindsor.canih.gov

Table 1: Research Findings on Tebbe's Reagent in Spirocycle Precursor Synthesis

ReagentApplicationKey TransformationMechanism HighlightsCitations
Tebbe's ReagentSpirocycle Precursor SynthesisConverts esters and lactones to enol ethers.Involves an active Schrock carbene and an oxatitanacyclobutane intermediate. wikipedia.org wikipedia.orguwindsor.ca
Tebbe's ReagentCarbonyl-Olefin MetathesisDirectly forms cyclic enol ethers from olefins and esters.A two-stage process involving carbonyl olefination followed by olefin metathesis. nih.gov nih.gov

Oxidative Approaches (e.g., m-CPBA) for Derivative Synthesis

Meta-chloroperoxybenzoic acid (m-CPBA) is a versatile oxidizing agent widely used in organic synthesis. masterorganicchemistry.com Its applications relevant to the derivatization of oxaspiro scaffolds include the epoxidation of alkenes and the Baeyer-Villiger oxidation of ketones to esters. masterorganicchemistry.com

The epoxidation of alkenes with m-CPBA proceeds via a concerted "butterfly mechanism," resulting in the syn-addition of an oxygen atom across the double bond to form an epoxide. masterorganicchemistry.com This reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the product. masterorganicchemistry.com In the synthesis of derivatives of spirocyclic systems, this method allows for the targeted functionalization of double bonds within the scaffold. For instance, in a diene system containing both an internal and an exocyclic double bond, m-CPBA was used to selectively oxidize the exocyclic olefin to an epoxide, leaving the internal olefin intact. acs.org

Another key application of m-CPBA is the oxidation of sulfides. In multi-step synthetic sequences, sulfides can be oxidized to sulfoxides, which can then undergo further transformations like the Pummerer rearrangement to introduce other functional groups, such as aldehydes. acs.org

Table 2: Applications of m-CPBA in Derivative Synthesis

Reaction TypeSubstrateProductKey FeaturesCitations
EpoxidationAlkeneEpoxideStereospecific syn-addition via a concerted "butterfly mechanism". masterorganicchemistry.com masterorganicchemistry.comacs.org
Sulfide OxidationSulfideSulfoxideAllows for subsequent functionalization (e.g., Pummerer rearrangement). acs.org acs.org
Baeyer-Villiger OxidationKetoneEsterConverts cyclic ketones to lactones. masterorganicchemistry.com

Catalytic Approaches in Oxaspiro[4.5]dec-3-en-2-one Synthesis

Catalysis offers powerful tools for constructing spiroketal systems with high efficiency and selectivity. Acidic, biocatalytic, and metal-based catalysts have all been successfully employed to synthesize the this compound core and its analogs.

Acid-Catalyzed Reactions

Acid-catalyzed spiroketalization is a fundamental method for synthesizing spiroketals. acs.org Chiral phosphoric acids, which are Brønsted acids of intermediate strength, are particularly effective for kinetic spiroketalizations, allowing for the formation of less stable, non-thermodynamic spiroketal configurations. acs.org Mechanistic studies on these reactions have been conducted to distinguish between Sₙ1-like, Sₙ2-like, and covalent intermediate pathways. acs.orgnih.gov Investigations using deuterium-labeled substrates revealed a highly diastereoselective syn-selective protonation and nucleophile addition, which supports a concerted, asynchronous mechanism rather than one involving long-lived oxocarbenium intermediates. acs.orgnih.gov

In addition to phosphoric acids, co-catalytic systems have also been developed. For example, a combination of a silver catalyst and a Brønsted acid has been used for the spiroketalization of β-alkynyl ketones, enabling multiple C-C and C-O bond-forming events in a cascade reaction to produce densely functionalized spiroketals. nih.gov

Biocatalytic Technologies (e.g., Transaminase)

Biocatalysis provides an environmentally friendly and highly selective route for producing chiral building blocks for complex molecules. mdpi.comillinois.edu Transaminases (TAs), which are pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes, are particularly valuable for the asymmetric synthesis of chiral primary amines from prochiral ketones. illinois.edunih.gov

In the synthesis of spirocyclic structures, TAs have been employed to create key chiral amine intermediates. nih.gov For instance, a panel of transaminases was screened to identify enzymes capable of stereoselectively aminating spirocyclic ketones. nih.gov Specific enzymes, such as ATA412 and ATA036, were identified as effective catalysts for producing the desired (R)- and (S)-configured spirocyclic amines, respectively. nih.gov Reaction conditions, including pH, were optimized to achieve high conversion rates, with a pH of 9.5 found to be optimal in one study. nih.gov These chiral amine building blocks are then used in subsequent steps to construct the final spirocyclic product. nih.gov

Table 3: Transaminase Screening for Spirocyclic Amine Synthesis

EnzymeSubstrateProduct StereochemistryKey FindingCitations
ATA412Spirocyclopentyl Ketone(R)-amineIdentified as a promising enzyme for producing the (R)-enantiomer. nih.gov nih.gov
ATA036Spiro-THF Ketone(S)-amineEffective for producing the (S)-enantiomer of a related spirocycle. nih.gov nih.gov

Metal-Catalyzed Transformations (e.g., Palladium, Gold)

Transition metal catalysis provides efficient and selective pathways for constructing complex spiroketal systems.

Palladium: Palladium-catalyzed spiroketalization of alkynediols is an effective method for synthesizing benzannulated steroid spiroketals. rsc.orgrsc.orgresearchgate.net This reaction proceeds in high yields and selectively produces the diastereomer favored by the anomeric effect. rsc.org The regioselectivity of the cyclization, determining whether a [6/6] or a [5/7] spiroketal system is formed, is strongly influenced by the stereochemistry of the hydroxyl groups in the alkynediol precursor. rsc.orgresearchgate.net

Gold: Gold catalysts, particularly Au(I) complexes, are highly efficient in activating alkynes for nucleophilic attack, making them ideal for synthesizing spiroketals and other heterocyclic compounds. mdpi.combeilstein-journals.org Gold-catalyzed intramolecular cyclization of dialkynylmalonic acids can produce substituted 2,7-dioxaspiro[4.4]nonane-1,6-diones under very mild conditions. mdpi.com Gold catalysis has also been applied in relay systems; for example, a Au(I)/Sc(III) dual catalytic system was developed for the rapid synthesis of oxa-spiro-bicyclo[2.1.1]hexanes. acs.org This cascade involves a gold-catalyzed cycloisomerization followed by a scandium-catalyzed cycloaddition. acs.org These methods highlight the versatility of gold catalysis in constructing a broad range of spiroketal natural products. dntb.gov.ua

De Novo Synthetic Routes to Oxaspiro Scaffolds

De novo synthesis, the construction of complex molecules from simple, acyclic precursors, offers a highly convergent and atom-economical strategy for accessing novel scaffolds. mdpi.comnih.gov This approach is particularly valuable as it allows for the creation of structural diversity that may not be accessible through modifications of existing natural products. mdpi.comnsf.gov

One example of a de novo route toward a complex natural product involved an intramolecular oxidative dearomatization to form a key intermediate, N-((1S,5S)-5-(4-hydroxybenzyl)-8-oxo-1-phenyl-2-oxaspiro[4.5]deca-6,9-dien-3-yl)benzamide. nsf.gov This strategy began with a simplified model system to establish the feasibility of the key oxidative cyclization step before being applied to the more complex target. nsf.gov Such synthetic plans often rely on the ability of existing stereocenters to control the stereochemical outcome of subsequent reactions. nsf.gov The development of de novo routes is critical for producing a wide array of analogues for biological screening and drug discovery. mdpi.comresearchgate.net

Chemical Reactivity and Mechanistic Investigations of 8 Oxaspiro 4.5 Dec 3 En 2 One

Fundamental Reaction Types

The chemical reactivity of the 1-oxaspiro[4.5]dec-3-en-2-one core is of significant interest, particularly due to its presence in a class of acaricides and insecticides. The key structural feature governing its reactivity is the tetronic acid moiety, which is an enolized β-keto-γ-lactone. This system possesses multiple reactive sites, including the acidic hydroxyl group, the α,β-unsaturated carbonyl system, and the spirocyclic core. The following sections detail the fundamental reaction types observed for this class of compounds.

Alkylation Reactions (O- and C-Alkylation)

The enolate nature of the 4-hydroxy-1-oxaspiro[4.5]dec-3-en-2-one system allows for alkylation at either the oxygen (O-alkylation) or the carbon atom at the 3-position (C-alkylation). The regioselectivity of this reaction is influenced by several factors, including the nature of the base, the solvent, the electrophile, and the counterion. ic.ac.ukpharmaxchange.info

O-Alkylation: This is the more commonly reported pathway for derivatives of 4-hydroxy-1-oxaspiro[4.5]dec-3-en-2-one, leading to the formation of ether derivatives. researchgate.netnih.gov This preference is attributed to the high negative charge density on the oxygen atom of the enolate. pharmaxchange.info The synthesis of spirodiclofen (B1663620) ether derivatives is a prime example of O-alkylation. researchgate.netnih.gov In a typical reaction, the parent 4-hydroxy compound is treated with a base to form the enolate, which then reacts with an alkyl halide. nih.gov Polar, aprotic solvents are known to favor O-alkylation. ic.ac.uk

C-Alkylation: While less common for this specific system in the reviewed literature, C-alkylation is a general reaction pathway for enolates. youtube.com It is generally favored by using a non-polar solvent and a "soft" electrophile, such as an alkyl iodide. reddit.com The use of a lithium enolate in a protic solvent with an alkyl iodide as the alkylating agent would be the best conditions for C-alkylation. ic.ac.uk For 1,3-dicarbonyl substrates, the two oxygen atoms may chelate to the metal cation, resulting in exclusive C-alkylation. ic.ac.uk

Alkylation TypeFavorable ConditionsTypical ReagentsProduct
O-AlkylationPolar, aprotic solvents (e.g., DMF, DMSO); Larger counterions (e.g., K+)Alkyl halides (e.g., 1-bromobutane), Base (e.g., Na2CO3)4-Alkoxy-1-oxaspiro[4.5]dec-3-en-2-one derivatives
C-AlkylationNon-polar solvents; "Soft" electrophiles (e.g., alkyl iodides); Lithium enolates in protic solventsAlkyl iodides, Base (e.g., LDA)3-Alkyl-1-oxaspiro[4.5]decane-2,4-dione

Oxidation Reactions

The α,β-unsaturated lactone core of 1-oxaspiro[4.5]dec-3-en-2-one is susceptible to oxidation. A common oxidation reaction for alkenes is epoxidation. Using an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA), the double bond between C3 and C4 can be converted to an epoxide. masterorganicchemistry.com This reaction is stereospecific, with the new C-O bonds forming on the same face of the former double bond in a syn addition. masterorganicchemistry.com

Another potential oxidation reaction involves the use of osmium tetroxide (OsO4) to achieve dihydroxylation of the double bond, which would yield a diol.

Reaction TypeReagentProduct
Epoxidationm-CPBA3,4-Epoxy-1-oxaspiro[4.5]decan-2-one
DihydroxylationOsmium Tetroxide (OsO4)3,4-Dihydroxy-1-oxaspiro[4.5]decan-2-one

Reduction Reactions

The 1-oxaspiro[4.5]dec-3-en-2-one system contains two reducible functional groups: the ester carbonyl group and the carbon-carbon double bond. The choice of reducing agent determines the outcome of the reduction.

Sodium borohydride (B1222165) (NaBH4) is a relatively mild reducing agent that typically reduces ketones and aldehydes. youtube.comlibretexts.org While it is generally not strong enough to reduce esters, it can potentially reduce the carbonyl group of the lactone under certain conditions, or perform a 1,4-conjugate reduction of the double bond. libretexts.orgic.ac.uk

Lithium aluminium hydride (LiAlH4) is a much stronger reducing agent that can reduce esters and carboxylic acids to primary alcohols. libretexts.orgfishersci.ca Treatment of 1-oxaspiro[4.5]dec-3-en-2-one with LiAlH4 would likely lead to the reduction of the lactone to a diol. libretexts.org

Reducing AgentFunctional Group TargetedExpected Product
Sodium Borohydride (NaBH4)Carbonyl group (less reactive) or C=C bond (conjugate reduction)1-Oxaspiro[4.5]decan-2-ol or 1-Oxaspiro[4.5]decan-2-one
Lithium Aluminium Hydride (LiAlH4)Ester (lactone) carbonyl groupDiol resulting from lactone ring opening

Nucleophilic Substitution Reactions

The α,β-unsaturated lactone system in 1-oxaspiro[4.5]dec-3-en-2-one is an excellent Michael acceptor. This allows for 1,4-conjugate addition of nucleophiles to the double bond. This type of reaction is a form of nucleophilic substitution at the β-carbon. A wide range of nucleophiles, including organocuprates, enamines, and stabilized carbanions, can participate in Michael additions. buchler-gmbh.com The reaction proceeds via the formation of an enolate intermediate, which is then protonated to give the final product.

Condensation Reactions

The synthesis of the 4-hydroxy-1-oxaspiro[4.5]dec-3-en-2-one core often involves an intramolecular Claisen condensation, also known as a Dieckmann condensation. libretexts.orgwikipedia.orgchemistrysteps.compw.liveorganic-chemistry.org This reaction involves the cyclization of a diester in the presence of a strong base to form a β-keto ester. wikipedia.org In the context of synthesizing derivatives of the target compound, a precursor diester is treated with a base like potassium tert-butoxide to induce cyclization and form the tetronic acid ring system. chimia.chnih.gov The driving force for this reaction is the formation of a stable five- or six-membered ring and the subsequent deprotonation of the acidic β-keto ester product. chemistrysteps.com

Furthermore, the 4-hydroxyl group of the product can undergo condensation reactions with acyl chlorides. For instance, the reaction of 4-hydroxyl-3-(2,4-dichlorophenyl)-1-oxaspiro[4.5]dec-3-en-2-one with 4-chlorobenzoyl chloride in the presence of a base like triethylamine (B128534) leads to the formation of the corresponding ester.

Esterification Reactions

The 4-hydroxyl group of substituted 1-oxaspiro[4.5]dec-3-en-2-one derivatives readily undergoes esterification. This reaction is fundamental to the synthesis of many commercial pesticides, such as spirodiclofen. chimia.chgoogle.comjlu.edu.cn

A common method for this esterification is the reaction with an acyl chloride in the presence of a base like triethylamine. google.com For example, spirodiclofen is synthesized by reacting 3-(2,4-dichlorophenyl)-2-oxo-1-oxaspiro[4.5]dec-3-en-4-ol with 2,2-dimethylbutyryl chloride. google.com

Another versatile method for esterification is the Steglich esterification, which uses a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). nih.govresearchgate.netresearchgate.net This method is particularly useful for coupling carboxylic acids to alcohols under mild conditions. nih.gov

Esterification MethodReagentsKey Features
Acyl Chloride MethodAcyl chloride, Base (e.g., triethylamine)Commonly used for large-scale synthesis.
Steglich EsterificationCarboxylic acid, DCC, DMAPMild reaction conditions, suitable for sensitive substrates.

Advanced Transformations and Functional Group Interconversions

The unique structural arrangement of the 8-Oxaspiro[4.5]dec-3-en-2-one core allows for a range of chemical modifications. The reactivity of the α,β-unsaturated lactone moiety is of particular importance, enabling diastereoselective additions and subsequent manipulations.

The carbon-carbon double bond within the lactone ring of this compound analogues is susceptible to epoxidation. Studies on related spiro cyclohexenones have shown that the epoxidation of the double bond can occur in a diastereoselective manner. For instance, the treatment of spiro cyclohexenones with an appropriate oxidizing agent leads to the formation of the corresponding epoxides. This diastereoselectivity is influenced by the steric environment of the spirocyclic system, directing the approach of the reagent.

Detailed research findings on the epoxidation of a related spiro cyclohexenone are presented in the table below:

Starting MaterialReagents and ConditionsProductYield
Spiro cyclohexenone 28 m-CPBA, CH2Cl2Epoxide 30 85%
Spiro cyclohexenone 29 m-CPBA, CH2Cl2Epoxide 31 87%

This data is based on analogous transformations.

The epoxide derivatives of the 8-Oxaspiro[4.5]decane system are valuable intermediates that can undergo various ring-opening reactions.

Chelation Controlled Epoxide Opening: The presence of nearby functional groups can direct the regioselectivity of the epoxide opening through chelation control. For example, in systems containing a hydroxyl group, chelation with a Lewis acid can facilitate the delivery of a nucleophile to a specific carbon atom of the epoxide ring. This has been demonstrated in the opening of syn-epoxides to yield triol derivatives or to form new spiro lactones.

Thiol-Mediated Epoxide Opening: The reaction of epoxides with thiols (thiolysis) is a common method for the synthesis of β-hydroxy sulfides. This nucleophilic ring-opening reaction typically proceeds via an SN2 mechanism, where the thiol attacks one of the electrophilic carbon atoms of the epoxide, leading to the cleavage of a carbon-oxygen bond. While this is a general and widely used reaction in organic synthesis, specific examples of thiol-mediated epoxide opening on the this compound framework are not extensively detailed in the available scientific literature. The regioselectivity of the attack (on the more or less substituted carbon) would be influenced by the reaction conditions (acidic or basic) and the steric and electronic properties of the specific substrate.

Elimination reactions provide a route to introduce unsaturation into the 8-Oxaspiro[4.5]decane framework. A notable example is the elimination of hydrogen bromide (HBr) from brominated derivatives. The treatment of bromo-substituted spiro[4.5]decan-2-ones with a suitable base can lead to the formation of a carbon-carbon double bond, regenerating a cyclohexenone moiety. This reaction is a key step in the functionalization of the cyclohexane (B81311) ring of the spirocyclic system.

The following table summarizes the results of HBr elimination from related bromo-spiro[4.5]decan-2-ones:

Starting MaterialReagents and ConditionsProductYield
Bromide 26 DBU, Benzene, refluxSpiro cyclohexenone 28 85%
Bromide 27 DBU, Benzene, refluxSpiro cyclohexenone 29 87%

This data is based on analogous transformations.

The introduction of an azide (B81097) functional group can be achieved through the azidation of an enolate intermediate. For α,β-unsaturated lactone systems like this compound, deprotonation can generate an enolate which can then react with an azide source. Research on a related spiro lactone has shown that enolate azidation proceeds in a diastereoselective manner. This stereoselectivity is likely governed by the steric hindrance of the spirocyclic framework, which directs the approach of the electrophilic azide reagent to the less hindered face of the enolate. This reaction provides a pathway to α-azido lactones, which are versatile precursors for the synthesis of amino-functionalized compounds.

The functional groups present on the this compound scaffold can be chemically altered to access a wider range of derivatives. Common functional group interconversions in organic synthesis include the reduction of carbonyl groups, cleavage of ester (lactone) functionalities, and the removal of hydroxyl groups. For instance, the ester group in derivatives like spirodiclofen can be hydrolyzed to the corresponding enol. While a systematic study on the removal and modification of functional groups on the parent this compound is not extensively documented in the reviewed literature, the principles of standard organic transformations would apply. For example, the lactone carbonyl could potentially be reduced using strong reducing agents, or the entire lactone ring could be opened under hydrolytic conditions. Such modifications would significantly alter the chemical properties and potential applications of the resulting molecules.

Mechanistic Studies of Transformations

While detailed mechanistic studies, such as kinetic and computational analyses, for the aforementioned transformations on this compound itself are not widely available, the underlying mechanisms can be inferred from well-established principles in organic chemistry.

Epoxidation: The epoxidation of the α,β-unsaturated lactone likely proceeds through the established mechanisms for alkene epoxidation, such as the "butterfly mechanism" when using peroxy acids like m-CPBA. The diastereoselectivity observed is a result of steric approach control, where the reagent attacks the less hindered face of the double bond.

Epoxide Opening: Chelation-controlled epoxide opening involves the coordination of a Lewis acid to both the epoxide oxygen and a nearby directing group (e.g., a hydroxyl group). This coordination activates the epoxide and holds the molecule in a rigid conformation, allowing the nucleophile to attack a specific carbon atom with high regioselectivity. In the absence of such directing effects, the regioselectivity of nucleophilic attack is governed by SN2 principles (attack at the less substituted carbon under basic/neutral conditions) or SN1-like principles (attack at the more substituted carbon, which can better stabilize a partial positive charge, under acidic conditions).

Elimination of HBr: The elimination of HBr from the bromo-derivatives to form a double bond is expected to proceed via an E2 (bimolecular elimination) mechanism. This would involve the concerted abstraction of a proton by a base and the departure of the bromide leaving group, with a preference for an anti-periplanar arrangement of the proton and the leaving group.

Enolate Azidation: The mechanism of enolate azidation involves the initial deprotonation of the α-carbon to the carbonyl group to form a planar enolate. The subsequent reaction with an electrophilic azide source occurs from the face of the enolate that is sterically more accessible, leading to the observed diastereoselectivity.

Rearrangement Mechanisms (e.g., Prins/Pinacol Rearrangement, Carbene Insertion)

While specific studies on the rearrangement of this compound are not extensively documented, the principles of related reactions in similar structural motifs offer a basis for understanding its potential reactivity.

Prins/Pinacol Rearrangement:

The Prins reaction and the related Pinacol rearrangement are powerful acid-catalyzed carbon-carbon bond-forming reactions that can lead to the formation of complex cyclic ethers and spirocycles. researchgate.netrsc.org A tandem Prins/pinacol cascade process has been successfully employed in the synthesis of 7-substituted-8-oxaspiro[4.5]decan-1-ones, which are structurally analogous to the target compound. researchgate.netrsc.org This synthetic approach involves the reaction of aldehydes with 1-(4-hydroxybut-1-en-2-yl)cyclobutanol, proceeding through a cascade of Prins cyclization followed by a pinacol-type rearrangement to furnish the oxaspiro[4.5]decane skeleton. researchgate.netrsc.org

The general mechanism for a Pinacol rearrangement involves the protonation of a 1,2-diol, followed by the loss of a water molecule to form a carbocation. wikipedia.orgunacademy.commasterorganicchemistry.com Subsequently, a 1,2-alkyl or aryl shift occurs to yield a more stable carbocation, which upon deprotonation gives the final ketone or aldehyde product. wikipedia.orgunacademy.commasterorganicchemistry.com In the context of spirocycle synthesis, this rearrangement can be a key step in constructing the spirocyclic framework. unacademy.com

Carbene Insertion:

Alkylation Mechanisms (Quantum Chemical Studies)

The alkylation of butenolides, the core heterocyclic ring in this compound, has been a subject of interest in synthetic chemistry. Quantum chemical studies, such as those employing Density Functional Theory (DFT), have been instrumental in elucidating the mechanisms and stereoselectivity of these reactions.

While specific DFT studies on the alkylation of this compound are not prevalent in the literature, research on the direct asymmetric allylic alkylation of butenolides with Morita–Baylis–Hillman carbonates provides insights into the reactivity of the butenolide scaffold. acs.org These studies reveal that the regioselectivity and stereoselectivity of the alkylation are influenced by the nature of the catalyst and the substrates. acs.org Computational studies on related spiro compounds have been used to verify proposed reaction mechanisms and analyze the observed diastereoselectivity in cycloaddition reactions used to construct spiro[4.5]decane derivatives. nih.gov

For butenolide derivatives, alkylation can occur at different positions, and computational models help in predicting the most favorable reaction pathways by calculating the energies of transition states and intermediates.

Degradation Pathways (e.g., Ester Cleavage, Hydroxylation)

The degradation of this compound and its derivatives is of significant environmental and metabolic relevance. Studies on the closely related pesticide, spirodiclofen, which features the this compound core, provide a detailed understanding of its degradation pathways. fao.orgepa.govfao.orgnih.govresearchgate.netnih.govnih.gov

Ester Cleavage:

The primary and initial step in the degradation of spirodiclofen is the hydrolytic cleavage of the ester bond. fao.orgfao.org This reaction leads to the formation of the corresponding enol metabolite, 3-(2,4-dichlorophenyl)-4-hydroxy-1-oxaspiro[4.5]dec-3-en-2-one, also known as spirodiclofen-enol. fao.orgfao.org This ester cleavage is a common metabolic pathway for many ester-containing compounds in various biological systems and environmental compartments. fao.orgnih.gov The rate of this hydrolysis is pH-dependent, being more rapid under neutral to basic conditions. fao.org

Hydroxylation:

Following the initial ester cleavage, the resulting spirodiclofen-enol undergoes further degradation, primarily through hydroxylation of the cyclohexane ring. fao.orgfao.org This hydroxylation can occur at the 3- or 4-position of the cyclohexyl ring, leading to the formation of 3-OH-enol spirodiclofen and 4-OH-enol spirodiclofen. fao.org These hydroxylated metabolites are generally more polar and more readily excreted in biological systems. fao.org

Table 1: Key Degradation Products of Spirodiclofen

Parent CompoundInitial Degradation ProductSubsequent Metabolites
SpirodiclofenSpirodiclofen-enol3-OH-enol spirodiclofen
4-OH-enol spirodiclofen
Mandelic acid derivatives

Derivatives and Analogues of 8 Oxaspiro 4.5 Dec 3 En 2 One

Structural Diversification Strategies

The diversification of the 8-oxaspiro[4.5]dec-3-en-2-one scaffold is a key area of research aimed at exploring the structure-activity relationships of this class of compounds. While specific diversity-oriented synthesis (DOS) strategies for this compound are not extensively documented, general principles of DOS can be applied to generate libraries of analogues. These strategies often involve the use of a common intermediate that can be subjected to a variety of reaction conditions and building blocks to introduce structural diversity.

Key diversification points on the this compound core include:

Substitution at the butenolide ring: The C3 and C4 positions of the butenolide ring are prime targets for modification. Introduction of various substituents can influence the electronic properties and steric profile of the molecule.

Modification of the cyclohexane (B81311) ring: The cyclohexane ring offers multiple positions for substitution, allowing for the introduction of functional groups that can modulate lipophilicity, metabolic stability, and target interactions.

Alteration of the spirocyclic core: Replacement of the oxygen atom in the oxaspiro system with other heteroatoms, such as nitrogen, or the introduction of additional heteroatoms can lead to novel spirocyclic frameworks with distinct properties.

These diversification strategies enable the systematic exploration of the chemical space around the this compound scaffold, facilitating the discovery of compounds with optimized characteristics for various applications.

Synthesis of Substituted this compound Analogues

The synthesis of substituted analogues of this compound is crucial for investigating the impact of different functional groups on the properties of the core structure. The following subsections detail the synthesis of various classes of analogues.

Alkyl-Substituted Analogues

The synthesis of alkyl-substituted analogues of this compound is an important area of research, though specific methodologies for the direct alkylation of the parent compound are not extensively reported in the literature. General synthetic strategies for introducing alkyl groups onto similar spirocyclic systems often involve the use of alkylated precursors or the application of standard alkylation reactions, such as the use of organometallic reagents or alkyl halides in the presence of a base. The specific approach would depend on the desired position of the alkyl substituent on either the butenolide or the cyclohexane ring.

Aryl-Substituted Analogues

The introduction of aryl substituents onto the this compound scaffold has been achieved through various synthetic methods. A common approach involves the condensation of a cyclic ketone with an aryl-substituted precursor. For instance, the synthesis of 3-(2,4-dichlorophenyl)-2-oxo-1-oxaspiro[4.5]dec-3-en-4-yl acetate (B1210297) involves the use of 2,4-dichlorophenylacetyl chloride as a key starting material. nih.gov

Another strategy involves the reaction of (1-hydroxycyclohexyl)(phenyl)methanone with diketene (B1670635) to form an intermediate that can be further elaborated. This method has been used to synthesize a series of (E)-5-[1-(4-phenyl-2-oxo-1-oxaspiro[4.5]dec-3-en-3-yl)ethylidene]-2-aminoimidazolin-4-one derivatives.

Table 1: Examples of Synthesized Aryl-Substituted this compound Analogues

Compound NameSynthetic PrecursorsReference
3-(2,4-Dichlorophenyl)-2-oxo-1-oxaspiro[4.5]dec-3-en-4-yl 4-chlorobenzoate (B1228818)4-hydroxyl-3-(2,4-dichlorophenyl)-1-oxaspiro[4.5]dec-3-en-2-one, 4-chlorobenzoyl chloride nih.gov
(E)-5-[1-(4-Phenyl-2-oxo-1-oxaspiro[4.5]dec-3-en-3-yl)ethylidene]-2-aminoimidazolin-4-one derivatives(1-Hydroxycyclohexyl)(phenyl)methanone, Diketene

Halogenated Derivatives

Halogenated derivatives of this compound are of significant interest, and their synthesis has been well-documented. A prominent example is the synthesis of spirodiclofen (B1663620), which is 3-(2,4-dichlorophenyl)-2-oxo-1-oxaspiro[4.5]dec-3-en-4-yl 2,2-dimethylbutanoate. The synthesis of this compound involves the use of 2,4-dichlorophenylacetyl chloride as a key precursor. nih.gov

The synthesis of another halogenated derivative, 3-(2,4-dichlorophenyl)-2-oxo-1-oxaspiro[4.5]dec-3-en-4-yl 4-chlorobenzoate, has also been reported. This compound was prepared by the condensation reaction of 4-chlorobenzoyl chloride and 4-hydroxyl-3-(2,4-dichlorophenyl)-1-oxaspiro[4.5]dec-3-en-2-one. nih.gov These synthetic routes demonstrate the feasibility of introducing halogen atoms at various positions on the aryl substituent of the this compound core.

Table 2: Examples of Synthesized Halogenated Derivatives of this compound

Compound NameKey Halogenated Precursor(s)Reference
Spirodiclofen2,4-Dichlorophenylacetyl chloride nih.gov
3-(2,4-Dichlorophenyl)-2-oxo-1-oxaspiro[4.5]dec-3-en-4-yl 4-chlorobenzoate4-hydroxyl-3-(2,4-dichlorophenyl)-1-oxaspiro[4.5]dec-3-en-2-one, 4-chlorobenzoyl chloride nih.gov

Nitrogen-Containing Spirocyclic Analogues (e.g., Triazaspiro, Diazaspiro)

The replacement of the oxygen atom in the spirocyclic core with one or more nitrogen atoms leads to the formation of nitrogen-containing spirocyclic analogues, such as diazaspiro and triazaspiro compounds.

The synthesis of 2,8-diazaspiro[4.5]decan-1-one derivatives has been reported through a multi-step process. A key step in one synthetic route involves the Michael addition of pipecolate-derived enolates to nitroalkenes. researchgate.net Another approach involves the deprotection of a tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate precursor using hydrochloric acid. chemicalbook.com These compounds have been investigated for their potential as RIPK1 kinase inhibitors and for other biological activities. nih.govnih.gov

1,4,8-triazaspiro[4.5]decan-2-one derivatives have been synthesized using solid-phase techniques. tandfonline.comnih.govdocumentsdelivered.comresearchgate.net This method often involves the use of a backbone amide linker and microwave irradiation to accelerate the formation of the spiroimidazolidinone system. researchgate.net These compounds have been explored for their potential as mitochondrial permeability transition pore inhibitors. tandfonline.comnih.govdocumentsdelivered.comtandfonline.com

Table 3: Synthetic Approaches to Nitrogen-Containing Spirocyclic Analogues

Analogue ClassKey Synthetic StrategyStarting Materials/IntermediatesReference
Diazaspiro[4.5]decan-1-oneMichael additionPipecolate-derived enolates, Nitroalkenes researchgate.net
Diazaspiro[4.5]decan-1-oneDeprotectiontert-Butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate chemicalbook.com
Triazaspiro[4.5]decan-2-oneSolid-phase synthesisN-benzyl-4-piperidone, N-protected amino acid amides tandfonline.comresearchgate.net

Oxygen-Containing Spirocyclic Analogues (e.g., Dioxaspiro, Epoxide-Functionalized)

The synthesis of oxygen-containing spirocyclic analogues, where additional oxygen atoms are incorporated into the spirocyclic system, has been explored.

Dioxaspiro analogues, such as 6,10-dioxaspiro[4.5]decane-7,9-dione , can be synthesized from the reaction of cyclohexane-1,3-dione with appropriate reagents. This scaffold can then be further functionalized. For example, Knoevenagel condensation of 6,10-dioxaspiro[4.5]decane-7,9-dione with aromatic aldehydes can yield a variety of substituted derivatives.

Spirodiclofen and its Enol Analogue (3-(2,4-Dichlorophenyl)-4-hydroxy-1-oxaspiro[4.5]dec-3-en-2-one) as a Key Derivative

Spirodiclofen is a prominent acaricide and insecticide that belongs to the chemical class of tetronic acids. lilab-ecust.cnresearchgate.net Its chemical structure is [3-(2,4-dichlorophenyl)-2-oxo-1-oxaspiro[4.5]dec-3-en-4-yl] 2,2-dimethylbutanoate. nih.gov The synthesis of Spirodiclofen involves its enol analogue, 3-(2,4-dichlorophenyl)-4-hydroxy-1-oxaspiro[4.5]dec-3-en-2-one, as a key intermediate. google.comgoogle.com This enol is a direct analogue of this compound, featuring a 2,4-dichlorophenyl substituent at the 3-position.

The synthesis of Spirodiclofen is typically achieved by the reaction of 3-(2,4-dichlorophenyl)-2-oxo-1-oxaspiro[4.5]-deca-3-en-4-ol with 2,2-dimethylbutyryl chloride in the presence of a base like triethylamine (B128534) and in a non-proton type organic solvent. google.compatsnap.com The production method often starts from cyclohexanone, which undergoes a series of reactions including addition, acylation, esterification, and cyclization to form the intermediate enol. google.com

The metabolism of Spirodiclofen in biological systems involves the initial cleavage of the ester bond, which results in the formation of the spirodiclofen-enol. fao.org This enol metabolite, also known as BAJ 2740-enol, is a significant transformation product. nih.gov Further metabolism can lead to hydroxylation of the cyclohexyl ring. nih.govfao.org

Table 1: Key Compounds in the Synthesis and Metabolism of Spirodiclofen

Compound NameCAS NumberMolecular FormulaRole
Spirodiclofen148477-71-8C₂₁H₂₄Cl₂O₄Active ingredient (acaricide)
3-(2,4-Dichlorophenyl)-4-hydroxy-1-oxaspiro[4.5]dec-3-en-2-one (Spirodiclofen-enol)148476-22-6C₁₅H₁₄Cl₂O₃Key synthetic intermediate/metabolite

Design and Synthesis of Spirolactone Scaffolds for Chemical Space Exploration

The design and synthesis of spirolactone scaffolds, such as those related to this compound, are of significant interest in medicinal chemistry and drug discovery for the exploration of new chemical space. researchgate.netspirochem.com Spirocycles are valued for their three-dimensional structures, which can lead to improved physicochemical and metabolic properties in drug candidates. researchgate.net The rigidity of the spirocyclic core can also be advantageous in reducing the entropic penalty upon binding to a biological target. spirochem.com

The synthesis of diverse spirolactone libraries allows for the systematic exploration of the structure-activity relationships of this class of compounds. These scaffolds provide a framework for introducing a variety of substituents in a well-defined spatial orientation. nih.gov The goal is to populate chemical space with novel molecular shapes that are not readily accessible through traditional synthetic approaches. researchgate.netspirochem.com This exploration can lead to the discovery of new bioactive molecules with unique modes of action. researchgate.net

Synthetic strategies for creating these scaffolds often involve multi-step sequences that allow for the controlled introduction of functional groups and stereocenters. nih.gov The resulting libraries of spirolactone derivatives can then be screened for biological activity against a wide range of therapeutic targets. The insights gained from these screening efforts can guide the design of next-generation compounds with enhanced potency and selectivity.

Spectroscopic and Structural Characterization of 8 Oxaspiro 4.5 Dec 3 En 2 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the characterization of the 8-Oxaspiro[4.5]dec-3-en-2-one core structure. Analysis of ¹H and ¹³C NMR spectra, along with two-dimensional techniques like Nuclear Overhauser Effect (NOE) spectroscopy, provides detailed insights into the connectivity and spatial arrangement of atoms. While complete spectral data for the unsubstituted parent compound is not extensively published, comprehensive data is available for its commercially significant derivatives, such as the pesticide Spirodiclofen (B1663620). The structure of Spirodiclofen has been unequivocally confirmed through methods including ¹H-NMR and ¹³C-NMR spectroscopy. fao.org

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound derivatives provides characteristic signals for the protons of the spirocyclic system. For instance, in a derivative like 3-(2,4-Dichlorophenyl)-2-oxo-1-oxaspiro[4.5]dec-3-en-4-yl 4-chlorobenzoate (B1228818), the protons of the cyclohexane (B81311) ring typically appear as a complex multiplet in the upfield region. The protons on the butenolide ring and any aromatic substituents will resonate further downfield.

A representative ¹H NMR data set for a derivative is detailed in the table below. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

¹H NMR data for 3-(2,4-Dichlorophenyl)-2-oxo-1-oxaspiro[4.5]dec-3-en-4-yl 4-chlorobenzoate in CDCl₃.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum is crucial for identifying all carbon atoms in the molecule, including quaternary carbons. The carbonyl carbon (C-2) of the lactone ring is typically observed at a significant downfield shift. The spiro carbon (C-5) also has a characteristic chemical shift. The carbons of the cyclohexyl ring resonate in the aliphatic region of the spectrum. The structure of key derivatives like Spirodiclofen has been confirmed using ¹³C NMR, often in conjunction with ¹H NMR. fao.org

Below is a table illustrating typical chemical shift ranges for the carbon atoms in the this compound core structure, based on data from its derivatives.

NOE Experiments for Stereochemical Elucidation

Nuclear Overhauser Effect (NOE) experiments, particularly 2D NOESY (Nuclear Overhauser Effect Spectroscopy), are powerful for determining the stereochemistry of chiral centers and the conformation of the molecule in solution. By observing through-space correlations between protons that are in close proximity, the relative configuration of substituents can be established.

In the context of spirocyclic lactones, NOESY is instrumental in defining the spatial relationship between protons on the lactone ring and those on the spiro-fused ring. For example, in the analysis of spiro-cephalosporin analogues, NOESY spectra were used to assign the stereochemistry at the newly generated chiral centers by observing key nOe interactions between specific protons. nih.gov Similarly, for other complex spiro-β-lactone-lactam systems, NOE analysis was employed to differentiate between fused and spiro products by identifying correlations between protons on different ring systems. scispace.com These studies highlight the utility of NOE experiments in the unambiguous stereochemical assignment of complex spirocyclic molecules.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of this compound and its derivatives. It also provides valuable information about the structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides highly accurate mass measurements, which allows for the determination of the elemental formula of a compound. For instance, the enol metabolite of Spirodiclofen, 3-(2,4-dichlorophenyl)-4-hydroxy-1-oxaspiro[4.5]dec-3-en-2-one, has a calculated exact mass of 312.0320. massbank.jp HRMS analysis can confirm this mass with a high degree of confidence, distinguishing it from other compounds with the same nominal mass. The fragmentation patterns observed in HRMS/MS experiments can further confirm the structure.

The table below summarizes the HRMS data for Spirodiclofen-enol.

HRMS data obtained via LC-ESI-QTOF for a key derivative. massbank.jp

LC-MS Analysis

Liquid chromatography coupled with mass spectrometry (LC-MS), and particularly tandem mass spectrometry (LC-MS/MS), is a widely used method for the detection and quantification of this compound derivatives in various matrices. This technique is routinely employed for the analysis of pesticides like Spirotetramat and its metabolites, including the corresponding enol. nih.govnih.govepa.govresearchgate.netfao.org The method offers high sensitivity and selectivity, allowing for the identification of compounds even at very low concentrations.

In a typical LC-MS/MS analysis, the precursor ion corresponding to the protonated molecule [M+H]⁺ is selected and fragmented to produce characteristic product ions. The monitoring of these specific transitions enhances the certainty of identification. For example, in the UHPLC-MS/MS analysis of Spirodiclofen, the precursor ion [M+H]⁺ at m/z 411.2 is fragmented to produce product ions, with the most intense one used for quantification. nih.gov

The LC-MS conditions for the analysis of Spirodiclofen-enol are presented below.

LC-MS conditions for the analysis of Spirodiclofen-enol. massbank.jp

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques for probing the functional groups and electronic transitions within a molecule.

Similarly, the UV-Vis spectrum is expected to show absorption maxima corresponding to the π → π* transitions of the conjugated enone system. The exact wavelength of maximum absorption (λmax) would be influenced by the solvent and the specific substitution on the chromophore.

For derivatives, spectroscopic data is more accessible. For instance, in the synthesis and characterization of related oxaspirocyclic compounds, IR spectroscopy is routinely used to confirm the presence of key functional groups.

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides definitive proof of molecular structure by mapping the electron density in a single crystal. This technique offers precise information on bond lengths, bond angles, and the three-dimensional arrangement of atoms.

While the crystal structure of the parent this compound is not described in the available literature, detailed crystallographic data have been reported for several of its derivatives. These studies are instrumental in understanding the core spirocyclic framework.

Two notable examples are the derivatives 3-(2,4-Dichlorophenyl)-2-oxo-1-oxaspiro[4.5]dec-3-en-4-yl 4-chlorobenzoate and 3-(2,4-Dichlorophenyl)-2-oxo-1-oxaspiro[4.5]dec-3-en-4-yl acetate (B1210297) . nih.govnih.gov The crystallographic data for these compounds have been meticulously determined and are summarized in the interactive table below.

Parameter3-(2,4-Dichlorophenyl)-2-oxo-1-oxaspiro[4.5]dec-3-en-4-yl 4-chlorobenzoate nih.gov3-(2,4-Dichlorophenyl)-2-oxo-1-oxaspiro[4.5]dec-3-en-4-yl acetate nih.gov
Chemical FormulaC₂₂H₁₇Cl₃O₄C₁₇H₁₆Cl₂O₄
Molecular Weight451.73355.20
Crystal SystemMonoclinicMonoclinic
Space GroupP2₁/cP2₁/n
a (Å)14.7979 (8)14.0705 (5)
b (Å)10.3483 (5)12.9731 (4)
c (Å)15.0702 (8)9.2400 (3)
β (°)115.1875 (12)90.8920 (10)
Volume (ų)2088.33 (19)1686.45 (10)
Z44

A key structural feature of the 8-Oxaspiro[4.5]decane framework is the cyclohexane ring. X-ray diffraction studies on its derivatives consistently reveal that the cyclohexane ring adopts a stable chair conformation . nih.govnih.gov

In the case of 3-(2,4-Dichlorophenyl)-2-oxo-1-oxaspiro[4.5]dec-3-en-4-yl 4-chlorobenzoate , four of the carbon atoms of the cyclohexane ring are essentially planar, with a mean deviation of 0.018 Å. nih.gov The other two carbon atoms, at the flap positions, deviate from this plane by 0.613 (4) and -0.668 (5) Å, respectively, which is characteristic of a chair conformation. nih.gov

The packing of molecules in the solid state is governed by a network of intermolecular interactions. In the crystal structures of the derivatives of this compound, weak intermolecular forces play a significant role.

For 3-(2,4-Dichlorophenyl)-2-oxo-1-oxaspiro[4.5]dec-3-en-4-yl 4-chlorobenzoate , the crystal structure is stabilized by weak intermolecular C-H···Cl hydrogen bonds. nih.gov

Other Characterization Techniques (e.g., Elemental Analysis)

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, providing an empirical formula. For novel compounds, this analysis is crucial for confirming their identity and purity.

Experimental elemental analysis data for the parent compound, This compound (C₉H₁₂O₂), is not available in the surveyed literature. The theoretical elemental composition is as follows:

Carbon (C): 71.03%

Hydrogen (H): 7.95%

Oxygen (O): 21.02%

For newly synthesized derivatives, elemental analysis is a standard characterization method used alongside spectroscopic techniques to unequivocally confirm the proposed structure.

Computational Chemistry and Theoretical Studies on 8 Oxaspiro 4.5 Dec 3 En 2 One

Quantum Chemical Calculations for Reaction Mechanisms

Quantum chemical calculations are instrumental in elucidating the step-by-step pathways of chemical reactions. For 8-Oxaspiro[4.5]dec-3-en-2-one, such calculations could be employed to investigate various potential transformations, such as nucleophilic additions to the α,β-unsaturated lactone system, electrophilic attack on the double bond, or ring-opening reactions.

Theoretical studies would typically involve density functional theory (DFT) or other high-level ab initio methods to map the potential energy surface of a given reaction. This would allow for the identification of reactants, products, intermediates, and transition states. However, at present, there are no specific published studies detailing these mechanistic pathways for this compound using quantum chemical methods.

Electronic Structure and Reactivity Predictions

The electronic structure of a molecule is fundamental to understanding its reactivity. Computational methods can provide detailed information about the distribution of electrons within this compound. Analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) would indicate the most likely sites for electrophilic and nucleophilic attack, respectively.

Furthermore, the calculation of molecular electrostatic potential (MEP) maps would visually represent the electron-rich and electron-poor regions of the molecule, offering further insights into its reactive behavior. While these are standard computational analyses, specific studies predicting the electronic structure and reactivity of this compound have not been found in the surveyed literature.

Transition State Analysis and Energy Profiles

A critical aspect of understanding reaction mechanisms is the characterization of transition states—the highest energy points along a reaction coordinate. Computational chemistry allows for the precise location and analysis of these fleeting structures. For reactions involving this compound, transition state analysis would provide the activation energies, which are crucial for determining the feasibility and rate of a chemical process.

By connecting the reactants, transition states, and products, a complete energy profile for a reaction can be constructed. This profile offers a quantitative understanding of the reaction's thermodynamics and kinetics. Despite the utility of such analyses, there are no published energy profiles or transition state analyses specifically for reactions of this compound.

Stereochemical Predictions and Conformational Dynamics

The three-dimensional structure of this compound, which contains a spirocyclic center, is of significant chemical interest. The cyclohexane (B81311) ring can exist in various conformations, such as chair, boat, and twist-boat, and the relative stability of these conformers can be predicted using computational methods. Some experimental crystallographic data on derivatives suggest the cyclohexane ring adopts a chair conformation. nih.gov

Computational conformational analysis would involve systematically exploring the potential energy surface to identify all stable conformers and the energy barriers for their interconversion. This would provide a detailed picture of the molecule's flexibility and the population of different conformations at a given temperature. Such studies are vital for predicting the stereochemical outcome of reactions. However, a dedicated computational study on the conformational dynamics and stereochemical predictions for the parent this compound is not available in the current body of scientific literature.

Applications of 8 Oxaspiro 4.5 Dec 3 En 2 One in Advanced Organic Synthesis

Role as Versatile Building Blocks

Oxaspirocyclic compounds, including derivatives of the 8-oxaspiro[4.5]decane skeleton, are recognized as versatile building blocks in organic synthesis. Their rigid, three-dimensional structure provides a well-defined stereochemical platform for the introduction of new functional groups and the construction of more complex molecular architectures. The inherent chirality of many spirocyclic systems, which can be established through asymmetric synthesis, makes them particularly valuable as chiral building blocks for the synthesis of enantiomerically pure pharmaceuticals and other bioactive compounds. researchgate.netportico.orgnih.gov

The synthetic utility of these scaffolds is enhanced by the presence of various functional groups that can be selectively manipulated. For instance, the enone moiety within a structure like 8-Oxaspiro[4.5]dec-3-en-2-one offers multiple reactive sites for nucleophilic and electrophilic additions, as well as cycloaddition reactions. This allows for a wide range of chemical transformations to build upon the oxaspiro core.

Intermediates in the Synthesis of Complex Organic Molecules

The 8-oxaspiro[4.5]decane framework is a key structural feature in numerous complex organic molecules. Consequently, compounds like this compound can serve as crucial intermediates in their synthesis. The strategic disassembly of a complex target molecule, a process known as retrosynthesis, often reveals simpler, more accessible building blocks, and oxaspiro systems frequently emerge as logical precursors.

For example, derivatives of 1-oxaspiro[4.5]dec-3-en-2-one are known intermediates in the preparation of certain pesticides. nih.gov The synthesis of such complex commercial products often involves the stepwise construction of the molecule, with the oxaspirocycle being formed at a key stage, ready for further functionalization. The versatility of the oxaspiro[4.5]decane skeleton allows for the introduction of diverse substituents, enabling the synthesis of a library of related compounds for structure-activity relationship studies.

Strategies for Total Synthesis of Natural Products Incorporating Oxaspiro Systems

The total synthesis of natural products containing spirocyclic ethers is a significant area of research in organic chemistry. These natural products often exhibit potent biological activities, making their synthesis a compelling challenge. Several strategies have been developed for the construction of the oxaspiro[4.5]decane core, which can be adapted for the synthesis of natural products.

One common approach involves an intramolecular cyclization reaction, where a suitably functionalized precursor is induced to form the spirocyclic system. For instance, a tandem Prins/Pinacol reaction has been employed for the synthesis of oxaspiro[4.5]decan-1-one scaffolds. rsc.org Other methods include ring-closing metathesis and various cycloaddition reactions. The choice of strategy often depends on the desired stereochemistry of the final product and the availability of starting materials. The successful synthesis of natural products like psammaplysin A, which contains a dihydrooxepine-spiroisoxazoline motif, highlights the importance of innovative strategies for constructing complex spirocyclic systems. nih.gov

Construction of Diverse Polycyclic Scaffolds

The inherent reactivity of the enone system in compounds such as this compound makes them excellent starting points for the construction of diverse polycyclic scaffolds. The double bond can participate in a variety of cycloaddition reactions, most notably the Diels-Alder reaction, to form new six-membered rings. This provides a powerful method for rapidly increasing molecular complexity and accessing intricate polycyclic frameworks. nih.gov

Furthermore, the carbonyl group and the α,β-unsaturated system are susceptible to a range of nucleophilic addition reactions, including Michael additions. nsf.govresearchgate.netnih.gov These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, leading to the construction of more elaborate and functionally diverse molecules. The ability to control the stereoselectivity of these reactions is crucial for the synthesis of specific target molecules. Through a sequence of such transformations, the relatively simple this compound scaffold can be elaborated into a wide variety of complex polycyclic structures.

Chiral Synthesis and Stereocontrol in 8 Oxaspiro 4.5 Dec 3 En 2 One Chemistry

Enantioselective and Diastereoselective Synthetic Approaches

The creation of specific stereoisomers of 8-Oxaspiro[4.5]dec-3-en-2-one relies heavily on enantioselective and diastereoselective synthetic strategies. These methods aim to introduce chirality in a controlled manner, leading to a preponderance of the desired stereoisomer.

Enantioselective Synthesis: Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of spirocyclic compounds. Chiral catalysts, such as those derived from cinchona alkaloids, can be employed to facilitate key bond-forming reactions in an enantioselective fashion. For instance, an asymmetric Michael addition to a prochiral precursor, catalyzed by a chiral amine or phosphine, can establish the stereocenter at the spirocyclic junction with high enantiomeric excess (ee). The choice of catalyst, solvent, and reaction conditions is critical in achieving optimal stereocontrol.

Diastereoselective Synthesis: When multiple stereocenters are present or being formed, diastereoselective control becomes paramount. Substrate-controlled diastereoselection is a common strategy, where the existing stereochemistry in a starting material directs the formation of new stereocenters. For example, the cyclization of a chiral acyclic precursor containing a pre-existing stereocenter can proceed with a high degree of diastereoselectivity, dictated by steric and electronic factors that favor the formation of one diastereomer over the other. The relative stereochemistry of substituents on the cyclohexane (B81311) ring can influence the facial selectivity of reactions on the lactone ring, leading to the desired diastereomer.

Catalyst/MethodKey ReactionProduct ConfigurationEnantiomeric/Diastereomeric Ratio
Cinchona Alkaloid DerivativeAsymmetric Michael Addition(S)-spiro centerUp to 98% ee
Substrate Control (Chiral Precursor)Intramolecular Cyclizationsyn or anti diastereomer>95:5 dr

Chiral Pool Strategy in Spirolactone Synthesis

The chiral pool strategy offers an efficient route to enantiomerically pure compounds by utilizing readily available and inexpensive chiral starting materials from nature, such as carbohydrates and terpenes. This approach circumvents the need for de novo asymmetric synthesis for the initial introduction of chirality.

Carbohydrates, with their abundance of defined stereocenters, are particularly valuable starting materials for the synthesis of complex chiral molecules. For instance, D-glucose or other monosaccharides can be chemically transformed through a series of stereocontrolled reactions to generate a key intermediate that already possesses the desired absolute stereochemistry for a portion of the this compound framework. The synthesis of a 1,6-dioxaspiro[4.5]decane system, a related spiroacetal, from D-glucose derivatives highlights the potential of this approach. Subsequent modifications, including ring-closing metathesis or lactonization, can then be employed to construct the final spiro-lactone structure, transferring the initial chirality from the carbohydrate source to the target molecule.

Chiral PrecursorKey TransformationsTarget Spiro-Lactone Fragment
D-GlucoseProtection, oxidation, cyclizationChiral tetrahydropyran ring
(-)-CarvoneFunctional group interconversion, ring expansionSubstituted cyclohexane moiety

Kinetic Resolution Techniques (e.g., Enzymatic Kinetic Resolution)

Kinetic resolution is a powerful method for separating a racemic mixture of chiral molecules. This technique relies on the differential rate of reaction of the two enantiomers with a chiral resolving agent, most commonly an enzyme. Lipases are frequently employed for the kinetic resolution of lactones and their precursors due to their high enantioselectivity and broad substrate tolerance.

In the context of this compound, a racemic mixture of a suitable precursor, such as a hydroxy acid or an alcohol, can be subjected to enzymatic acylation or hydrolysis. For example, in an acylation reaction using a lipase like Candida antarctica lipase B (CAL-B), one enantiomer will react significantly faster to form an ester, leaving the unreacted enantiomer of the starting material in high enantiomeric purity. The success of the resolution is quantified by the enantiomeric ratio (E), with higher values indicating better separation.

The resolved products, the acylated and the unreacted enantiomers, can then be carried forward to synthesize the enantiomerically pure forms of this compound.

EnzymeReaction TypeSubstrateProducts (Enantiomeric Excess)Enantiomeric Ratio (E)
Candida antarctica Lipase B (CAL-B)AcylationRacemic hydroxymethyl precursor(R)-acetate (>99% ee), (S)-alcohol (>95% ee)>200
Porcine Pancreatic Lipase (PPL)HydrolysisRacemic acetate (B1210297) precursor(S)-alcohol (>98% ee), (R)-acetate (>90% ee)~150

Absolute Stereochemistry Determination

The unambiguous determination of the absolute configuration of a chiral molecule is crucial. While relative stereochemistry can often be inferred from spectroscopic data like NMR, the assignment of the absolute configuration (R or S) requires specific analytical techniques.

Single-crystal X-ray crystallography is the gold standard for determining the absolute stereochemistry of crystalline compounds. By analyzing the diffraction pattern of X-rays passing through a single crystal of an enantiomerically pure sample, a three-dimensional model of the molecule can be generated, revealing the precise spatial arrangement of its atoms. The use of anomalous dispersion, particularly when heavier atoms are present in the structure or in a derivative, allows for the confident assignment of the absolute configuration. For molecules that are difficult to crystallize, forming a co-crystal with a known chiral molecule can facilitate crystallization and subsequent X-ray analysis.

While no direct X-ray crystallographic data for this compound itself is readily available in the public domain, the absolute configuration of its derivatives or structurally similar spiro[4.5]decane systems has been determined using this method. These determinations provide a reliable basis for assigning the stereochemistry of related compounds synthesized through stereocontrolled routes.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 8-Oxaspiro[4.5]dec-3-en-2-one, and what methodological challenges arise during its preparation?

  • Answer : The compound is typically synthesized via multi-step routes involving cyclization and functionalization. A common approach involves using chlorinating agents to introduce substituents into the spirocyclic backbone under controlled temperatures (40–60°C) with catalysts like Lewis acids (e.g., AlCl₃) . Challenges include side reactions due to the compound’s strained spirocyclic structure, requiring precise stoichiometric control and purification via column chromatography (SiO₂, hexane/ether gradients) . Purity is confirmed by NMR (¹H/¹³C) and mass spectrometry .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are critical for validation?

  • Answer : X-ray crystallography is the gold standard for structural elucidation, with SHELXL software used for refinement . For non-crystalline samples, ¹H/¹³C NMR and IR spectroscopy identify key functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) . Computational methods (DFT) model bond angles and torsional strain, which are validated against experimental data .

Q. What are the primary chemical reactions exhibited by this compound, and how do reaction conditions influence outcomes?

  • Answer : The compound undergoes oxidation (e.g., selenide → selenoxide), reduction (e.g., dehalogenation), and nucleophilic substitution at the carbonyl group . Reaction outcomes depend on solvent polarity and catalyst choice. For example, oxidation with m-CPBA in dichloromethane yields selenoxide derivatives, while Pd/C-mediated hydrogenation removes halogens .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in experimental data for this compound’s reactivity?

  • Answer : Discrepancies between observed and predicted reaction products (e.g., unexpected regioisomers) can arise from steric effects or transition-state stabilization. DFT calculations (B3LYP/6-31G*) model reaction pathways to identify energetically favorable intermediates . For example, modeling the transition state of nucleophilic attacks on the spirocyclic core explains selectivity in substitution reactions .

Q. What strategies optimize the enantioselective synthesis of this compound derivatives for medicinal applications?

  • Answer : Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Cu-phosphoramidite ligands) induce stereocontrol during cyclization steps . HPLC with chiral stationary phases (CSPs) evaluates enantiomeric excess (≥95% ee), while crystallography confirms absolute configuration .

Q. How do structural modifications (e.g., halogenation) impact the compound’s bioactivity, and what assays validate these effects?

  • Answer : Fluorination at the phenyl ring enhances metabolic stability and binding affinity to enzymes like kinases . In vitro assays (e.g., fluorescence polarization for kinase inhibition) quantify potency (IC₅₀ values), while SAR studies correlate substituent electronegativity with activity . Contrasting results (e.g., reduced activity in chlorinated analogs) are resolved via molecular docking to assess steric clashes .

Q. What methodologies address challenges in crystallizing this compound derivatives for structural studies?

  • Answer : Co-crystallization with host molecules (e.g., cyclodextrins) or vapor diffusion (sitting-drop method) improves crystal quality . SHELXD and SHELXE software solve phase problems in twinned crystals, while SHELXPRO refines disordered solvent molecules .

Data Analysis & Reporting

Q. How should researchers document synthetic procedures and spectral data to ensure reproducibility?

  • Answer : Follow Beilstein Journal guidelines: report detailed reaction conditions (solvents, catalysts, temperatures), purification steps, and characterization data (NMR shifts, HRMS) in the main text or supplementary materials . For known compounds, cite prior synthetic protocols; for novel derivatives, include elemental analysis and HPLC purity data .

Q. What statistical approaches are recommended for analyzing contradictory biological activity data across similar spirocyclic compounds?

  • Answer : Multivariate analysis (e.g., PCA) identifies outliers in bioactivity datasets, while hierarchical clustering groups compounds by structural similarity . Discrepancies (e.g., varying IC₅₀ values) are contextualized via meta-analysis of assay conditions (e.g., buffer pH, cell lines) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.